molecular formula C9H6F3NO5 B3106404 Methyl 2-nitro-4-(trifluoromethoxy)benzoate CAS No. 158579-87-4

Methyl 2-nitro-4-(trifluoromethoxy)benzoate

Cat. No. B3106404
Key on ui cas rn: 158579-87-4
M. Wt: 265.14 g/mol
InChI Key: XWTBTXSXSCYHJV-UHFFFAOYSA-N
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Patent
US06323155B1

Procedure details

Methyl 2-nitro-4-trifluoromethoxybenzoate (10 g) and 5% palladium on activated carbon (0.5 g) in methanol was hydrogenated for 20 hours at ambient temperature. The mixture was filtered and the filtrate evaporated to give methyl 2-amino-4-trifluoromethoxybenzoate (8.35 g) as a brown oil, NMR (CDCl3) 3.9(s,3H), 5.9(brs,2H), 6.55(m,2H), 7.9(d,1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]([O:14][C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:13]=[C:12]([O:14][C:15]([F:16])([F:17])[F:18])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)OC(F)(F)F
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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